molecular formula C6H12N2O B13006423 6-Methyl-1,4-diazepan-5-one

6-Methyl-1,4-diazepan-5-one

Cat. No.: B13006423
M. Wt: 128.17 g/mol
InChI Key: FRQUXXZJOUJLOD-UHFFFAOYSA-N
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Description

6-Methyl-1,4-diazepan-5-one is a seven-membered nitrogen heterocycle with the molecular formula C6H12N2O. This compound is part of the diazepane family, which is known for its diverse biological properties and pharmaceutical importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Methyl-1,4-diazepan-5-one involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method employs enantiocomplementary imine reductases to achieve high enantioselectivity . Another approach is a convenient ‘one-pot’ synthesis using NaHSO4.Al2O3 as a heterogeneous catalyst under microwave irradiation in solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Imine reductases and hydrogen gas are frequently used.

    Substitution: Nucleophiles such as amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination can yield chiral amines with high enantiomeric excess .

Scientific Research Applications

6-Methyl-1,4-diazepan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. For instance, in pharmaceuticals, it may act as an inhibitor of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,4-diazepan-5-one
  • 4-Methyl-1,4-diazepan-5-one
  • 6-Methyl-1,4-diazepan-5-one hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in pharmaceuticals and research .

Properties

IUPAC Name

6-methyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-7-2-3-8-6(5)9/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQUXXZJOUJLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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